molecular formula C8H11NO2S B13118168 Ethyl3-(thiazol-4-yl)propanoate

Ethyl3-(thiazol-4-yl)propanoate

Cat. No.: B13118168
M. Wt: 185.25 g/mol
InChI Key: FFXAADAEOFUMLJ-UHFFFAOYSA-N
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Description

Ethyl 3-(thiazol-4-yl)propanoate is a heterocyclic ester featuring a thiazole ring substituted at the 4-position with a propanoate ethyl ester chain. Thiazole derivatives are renowned for their diverse pharmacological and chemical applications, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis.

Properties

IUPAC Name

ethyl 3-(1,3-thiazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXAADAEOFUMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction via Halogenation and Thiourea Cyclization

A common approach begins with halogenation of an acetophenone derivative using phenyltrimethylammonium tribromide, followed by reaction with thiourea to form a 2-aminothiazole intermediate. For example:

Step Reagents & Conditions Product Yield Notes
1 Acetophenone + phenyltrimethylammonium tribromide, RT, 1 h α-bromoacetophenone derivative - Bromination at α-position
2 Reaction with thiourea, 65–75 °C, 2 h 2-Aminothiazole derivative 57% Cyclization forms thiazole ring

This method was reported with detailed NMR and MS characterization confirming the intermediate structure.

Acetylation and Functionalization of Thiazole

The 2-aminothiazole intermediate is acetylated using acetic anhydride in pyridine at 60 °C, yielding an acetylated thiazole derivative. This intermediate can undergo further functionalization at the 5-position of the thiazole ring:

Step Reagents & Conditions Product Yield Notes
3 Acetic anhydride, pyridine, 60 °C, 1 h Acetylated thiazole 88% Acetyl protection for further steps
4 Functionalization with 2-methylpyrrolidine, N,N-diisopropylethylamine, 100 °C, 30 min Substituted thiazole intermediate - Introduces side chain at 5-position

Subsequent deacetylation and hydrolysis steps yield key intermediates for coupling reactions.

Coupling with Propanoate Esters

The key thiazole intermediate is coupled with ethyl acrylate or related esters under basic or palladium-catalyzed conditions to introduce the ethyl 3-(thiazol-4-yl)propanoate moiety. Hydrolysis or esterification steps finalize the ester formation:

Step Reagents & Conditions Product Yield Notes
5 Coupling with ethyl acrylate, base or Pd catalyst Ethyl 3-(thiazol-4-yl)propanoate derivative Variable Ester group introduced via Michael addition or substitution
6 Hydrolysis or esterification under reflux or microwave irradiation Final ethyl 3-(thiazol-4-yl)propanoate 83% (reported) Purification by silica gel chromatography

Microwave-assisted reactions at elevated temperatures (e.g., 120 °C for 15 min) have been shown to enhance yields and reduce reaction times.

Alternative Synthetic Routes

Thiazole Formation via Modified Cyclization of Nitriles

An alternative method involves the cyclization of nitriles with 1,4-dithian-2,5-diol in trifluoroethanol under microwave irradiation, followed by triethylamine addition. This method yields thiazole derivatives that can be further esterified:

Step Reagents & Conditions Product Yield Notes
1 Nitrile + 1,4-dithian-2,5-diol + triethylamine, microwave, 60 °C, 390 min Thiazole derivative Moderate Microwave-assisted cyclization
2 Purification by flash chromatography (EtOAc/hexanes) Isolated thiazole - Efficient purification

This method is noted for its mild conditions and applicability to diverse nitrile substrates.

Esterification via Lithiation and Reaction with Ethyl Chloroformate

A classical approach to introduce the ethyl ester involves lithiation of a suitable precursor (e.g., 4-methoxyphenylacetonitrile) at low temperature (-78 °C) with n-butyllithium, followed by reaction with ethyl chloroformate:

Step Reagents & Conditions Product Yield Notes
1 Substrate + n-BuLi, THF, -78 °C Lithiated intermediate - Controlled low temperature lithiation
2 Addition of ethyl chloroformate, RT Ethyl ester derivative Moderate Quenching and extraction follow

This method provides a direct route to ethyl esters but requires careful temperature control and handling of reactive organolithium reagents.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Halogenation + Thiourea Cyclization Acetophenone derivatives Phenyltrimethylammonium tribromide, thiourea, 65–75 °C ~57% (intermediate) Straightforward ring formation Multi-step, moderate yields
Acetylation + Functionalization 2-Aminothiazole Acetic anhydride, pyridine, 60 °C ~88% (acetylation) Protects amine for further reactions Requires deprotection steps
Coupling with Ethyl Acrylate Thiazole intermediates Base or Pd catalyst, microwave heating Up to 83% Efficient ester formation Catalyst cost, reaction optimization needed
Microwave-assisted Nitrile Cyclization Nitriles + 1,4-dithian-2,5-diol Microwave, triethylamine, trifluoroethanol Moderate Mild conditions, versatile substrates Longer microwave time (6.5 h)
Lithiation + Ethyl Chloroformate Nitriles or related substrates n-BuLi, ethyl chloroformate, -78 °C to RT Moderate Direct ester introduction Sensitive reagents, low temperature

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times in thiazole formation and esterification steps, improving yields and operational efficiency.
  • Protection of amino groups via acetylation enhances selectivity in subsequent functionalization steps, preventing side reactions.
  • Palladium-catalyzed coupling reactions provide a robust method for ester introduction but require careful optimization to avoid catalyst poisoning and side products.
  • The choice of solvent (e.g., tetrahydrofuran, trifluoroethanol) and base (e.g., triethylamine, sodium hydroxide) critically influences reaction rates and product purity.
  • Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate gradients, ensuring high purity of final esters.

The preparation of Ethyl 3-(thiazol-4-yl)propanoate is well-established through multi-step synthetic routes involving thiazole ring formation, functional group protection, and ester introduction. Microwave-assisted protocols and palladium-catalyzed couplings have modernized these methods, offering improved yields and reduced reaction times. Selection of starting materials and reaction conditions must be tailored to optimize yield and purity, with chromatographic purification as a standard final step.

This comprehensive analysis integrates diverse research findings to provide an authoritative guide for the preparation of Ethyl 3-(thiazol-4-yl)propanoate suitable for medicinal chemistry and material science applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Potential
Research has indicated that Ethyl 3-(thiazol-4-yl)propanoate exhibits significant anticancer properties. The thiazole moiety plays a crucial role in modulating biochemical pathways associated with cancer cell proliferation. Studies have shown that compounds containing thiazole rings can inhibit key enzymes involved in tumor growth, making them valuable candidates for cancer therapeutics .

2. Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic effects. It is believed to interact with molecular targets that mediate inflammatory responses, potentially providing relief from conditions characterized by chronic inflammation.

3. Antimicrobial Activity
Ethyl 3-(thiazol-4-yl)propanoate has demonstrated antimicrobial properties against various pathogens. Its ability to inhibit bacterial and fungal growth makes it a candidate for developing new antimicrobial agents .

Agricultural Applications

1. Pesticide Development
In agriculture, Ethyl 3-(thiazol-4-yl)propanoate has been explored for its potential use as a pesticide. Its biological activity suggests it could be effective against agricultural pests, contributing to integrated pest management strategies.

2. Plant Growth Regulation
Research indicates that the compound may also influence plant growth and development, making it a candidate for use as a plant growth regulator. This could enhance crop yields and resilience against environmental stressors.

Synthetic Applications

Ethyl 3-(thiazol-4-yl)propanoate is synthesized through the reaction of thiazole derivatives with ethyl bromoacetate under basic conditions, typically using potassium carbonate as the base in an organic solvent like ethanol. The synthesis process can be optimized to improve yield and purity, employing techniques such as continuous flow reactors.

Case Study 1: Anticancer Activity

A study conducted by Farag et al. (2022) synthesized novel thiazole derivatives, including Ethyl 3-(thiazol-4-yl)propanoate, and evaluated their anticancer activity against various cancer cell lines. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against specific cancer types, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Properties

In another investigation, Ethyl 3-(thiazol-4-yl)propanoate was tested for its efficacy against common bacterial strains. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityApplication Area
Ethyl 3-(thiazol-4-yl)propanoateAnticancer, Anti-inflammatoryMedicinal Chemistry
4-Thiazolecarboxylic acidAntimicrobialMedicinal Chemistry
Thiazolidinone derivativesAntidiabeticMedicinal Chemistry
Thiazole-based pesticidesInsecticidalAgriculture

Mechanism of Action

The mechanism of action of Ethyl3-(thiazol-4-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents/Modifications Applications/Notes
Ethyl 3-(thiazol-4-yl)propanoate C₈H₁₁NO₂S 185.24 ~1.5* Thiazole at C4; ethyl ester chain Intermediate for bioactive molecules
Ethyl 3-(4-cyanophenyl)propanoate C₁₂H₁₃NO₂ 217.24 2.2 Cyanophenyl group at C3 Potential polymer/pharmaceutical intermediate
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C₁₈H₂₂O₅ 318.40 3.1 Chromene ring; methyl, propoxy groups Photochemical/medicinal studies
(±)-Ethyl 2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)propanoate (6c) C₁₅H₁₇N₂O₅S₂ 393.43 1.8 Phenylsulfonylacetamido-thiazole core Antibacterial/kinase inhibitor candidate
3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (24) C₂₃H₂₁N₂O₃S 405.49 4.5 Cinnamoyl; methylthiazole; carboxylic acid Anticancer/antimicrobial screening

*Estimated based on analogous thiazole derivatives.

Key Observations:

Heterocyclic Core Influence: Ethyl 3-(thiazol-4-yl)propanoate’s thiazole ring enhances electron-deficient character compared to chromene-based analogs (e.g., ), affecting reactivity in nucleophilic substitutions. The phenylsulfonylacetamido group in compound 6c introduces steric bulk and polar sulfonamide interactions, increasing molecular weight (393.43 vs. 185.24) and altering solubility.

Substituent-Driven Bioactivity: Methyl or cinnamoyl substitutions on the thiazole ring (e.g., compound 24) significantly elevate XLogP3 (4.5 vs. ~1.5), suggesting improved membrane permeability for drug candidates. The cyanophenyl variant () exhibits higher hydrophobicity (XLogP3 = 2.2) than the parent thiazole compound, favoring CNS-targeting applications.

Synthetic Flexibility: Ethyl 3-(thiazol-4-yl)propanoate derivatives are synthesized via nucleophilic acyl substitution or condensation reactions (e.g., , Scheme 1), whereas chromene analogs require multi-step cyclization.

Reactivity and Functionalization Potential

  • Ester Hydrolysis: The ethyl ester group in Ethyl 3-(thiazol-4-yl)propanoate can be hydrolyzed to a carboxylic acid under basic conditions, analogous to compound 24, enabling conjugation with amines or alcohols for prodrug development.
  • Thiazole Ring Modifications : The 4-position thiazole hydrogen is susceptible to electrophilic substitution, as seen in the synthesis of sulfonamide derivatives (e.g., 6c).

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